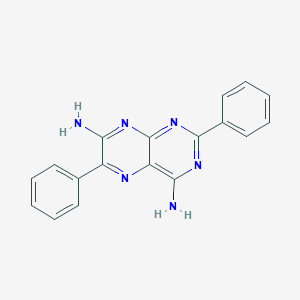
2,6-Diphenylpteridine-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenylpteridine-4,7-diamine is a useful research compound. Its molecular formula is C18H14N6 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pteridine derivatives, including 2,6-diphenylpteridine-4,7-diamine, exhibit significant anticancer properties. For instance, studies have shown that certain substituted pteridines can inhibit key pathways involved in cancer cell proliferation. In a xenograft mouse model of glioma, compounds similar to 2,6-diphenylpteridine demonstrated reduced tumor volumes when administered orally .
Mechanism of Action
The anticancer activity is often attributed to the inhibition of PI3K and mTOR pathways, which are crucial for cell growth and survival. In a study, derivatives with specific substitutions at the C4 position were found to have enhanced binding affinity to these targets, resulting in lower IC50 values (e.g., as low as 2.8 nM for PI3K) and significant efficacy against various cancer cell lines .
Antioxidant Properties
Radical Scavenging Activity
Another notable application of this compound is its role as a radical scavenger. Research has indicated that derivatives of this compound can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases such as cancer and autoimmune disorders. In vitro assays have shown that certain pteridine derivatives exhibit potent antioxidant properties with IC50 values as low as 100 nM against lipid peroxidation .
Anti-inflammatory Effects
Therapeutic Potential
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that specific pteridine derivatives can significantly reduce inflammation markers in animal models of colitis. For example, one derivative was shown to reduce inflammation by 41% at a dosage of 0.01 mmol/kg . This suggests potential applications in treating inflammatory diseases.
Synthesis and Industrial Applications
Chemical Synthesis
The synthesis of this compound involves complex chemical reactions that can be optimized for industrial applications. The compound serves as a precursor for various pharmaceuticals and polymeric materials due to its unique structural properties .
| Application Area | Details |
|---|---|
| Anticancer Activity | Inhibits PI3K/mTOR pathways; effective in tumor reduction models |
| Antioxidant Properties | Potent radical scavenger with low IC50 values |
| Anti-inflammatory Effects | Significant reduction in inflammation markers |
| Chemical Synthesis | Used as a precursor for pharmaceuticals and polymers |
Case Study 1: Anticancer Efficacy
A study on the efficacy of pteridine derivatives demonstrated that compounds similar to 2,6-diphenylpteridine significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 4.5 nM. This highlights the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Antioxidant Activity
In another investigation focusing on antioxidant properties, researchers synthesized several pteridine derivatives and tested them against oxidative stress-induced damage in cellular models. The most effective derivative showed a remarkable ability to reduce lipid peroxidation levels by over 50%, showcasing its therapeutic potential in oxidative stress-related conditions .
Propriétés
Numéro CAS |
2883-67-2 |
|---|---|
Formule moléculaire |
C18H14N6 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2,6-diphenylpteridine-4,7-diamine |
InChI |
InChI=1S/C18H14N6/c19-15-13(11-7-3-1-4-8-11)21-14-16(20)22-17(24-18(14)23-15)12-9-5-2-6-10-12/h1-10H,(H4,19,20,22,23,24) |
Clé InChI |
HKWVVUASDSJLET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
Key on ui other cas no. |
2883-67-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















